3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride

説明

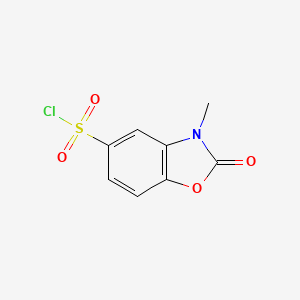

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO4S and a molecular weight of 247.66 g/mol . This compound is known for its unique structure, which includes a benzoxazole ring fused with a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.

特性

IUPAC Name |

3-methyl-2-oxo-1,3-benzoxazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4S/c1-10-6-4-5(15(9,12)13)2-3-7(6)14-8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVZUAYMQLWUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679770 | |

| Record name | 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78633-42-8 | |

| Record name | 2,3-Dihydro-3-methyl-2-oxo-5-benzoxazolesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78633-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Sulfonation and Chlorination Route

- Starting Material: 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole (benzoxazolone derivative without sulfonyl chloride)

- Sulfonation: The aromatic ring is sulfonated using reagents such as chlorosulfonic acid (ClSO3H) or sulfur trioxide-pyridine complex to introduce the sulfonyl group at the 5-position.

- Chlorination: The sulfonic acid intermediate is then converted to the sulfonyl chloride by treatment with phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or oxalyl chloride (COCl)2 under controlled conditions.

This method is supported by patent literature describing the synthesis of benzoxazole sulfonyl derivatives, where the sulfonyl chloride group is introduced via electrophilic aromatic substitution followed by chlorination.

Alternative Synthetic Routes

Direct Chlorosulfonation:

Direct chlorosulfonation of the benzoxazole ring using chlorosulfonic acid can yield the sulfonyl chloride in a one-pot reaction. However, this method requires careful control of temperature and reaction time to avoid overreaction or decomposition.Use of Sulfonyl Chloride Intermediates:

In some synthetic schemes, benzoxazole sulfonyl chlorides are prepared via intermediates such as 2-mercaptobenzoxazole derivatives, which undergo electrophilic substitution reactions to install the sulfonyl chloride group.

Reaction Conditions and Catalysts

- Solvents: Common solvents include dichloromethane, chloroform, or chlorobenzene for sulfonation and chlorination steps.

- Temperature: Reactions are typically performed at low to moderate temperatures (0–50 °C) to maintain selectivity and prevent degradation.

- Catalysts: While traditional methods rely on strong sulfonating agents, recent advances in benzoxazole synthesis use nanocatalysts for ring formation, but these are less common for sulfonyl chloride introduction.

Data Table: Summary of Preparation Methods

| Step | Reagents/Conditions | Description | Yield Range (%) | Notes |

|---|---|---|---|---|

| Benzoxazole formation | 2-Aminophenol + aldehydes or acid derivatives | Cyclization to form benzoxazole core | 70–90 | Established synthetic step |

| Sulfonation | Chlorosulfonic acid (ClSO3H) or SO3-pyridine | Electrophilic aromatic substitution at 5-position | 60–85 | Requires temperature control |

| Chlorination | Thionyl chloride (SOCl2), PCl5, or oxalyl chloride | Conversion of sulfonic acid to sulfonyl chloride | 75–90 | Performed under anhydrous conditions |

| One-pot chlorosulfonation | Chlorosulfonic acid (excess) | Direct introduction of sulfonyl chloride group | 50–80 | Simplifies process but less selective |

化学反応の分析

Types of Reactions

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Organic solvents like dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to enhance the reaction rate.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis.

科学的研究の応用

Medicinal Chemistry

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.

Case Study:

In a study focused on synthesizing novel benzoxazole derivatives, researchers utilized this compound as a starting material to produce sulfonamide derivatives with enhanced antibacterial properties. The derivatives exhibited significant activity against Gram-positive bacteria, indicating the potential for developing new antibiotics .

Organic Synthesis

The reactivity of sulfonyl chlorides makes them valuable in organic synthesis, particularly in the formation of sulfonamides and other functional groups.

Applications:

- Synthesis of Sulfonamides: The compound can react with amines to form sulfonamides, which are important in pharmaceuticals.

- Functionalization Reactions: It can be used in nucleophilic substitution reactions to introduce sulfonyl groups into various organic molecules.

Data Table: Synthesis Pathways Using this compound

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | 3-Methyl-2-oxo... + Amine | Sulfonamide Derivatives | 85 |

| Acylation | Sulfonyl Chloride + Alcohol | Sulfones | 90 |

| Coupling Reactions | Sulfonyl Chloride + Aryl Halide | Aryl Sulfones | 75 |

Proteomics Research

This compound has also found application in proteomics research for labeling proteins and studying their interactions. The sulfonyl chloride group can react with amino groups in proteins, facilitating the development of probes for studying protein dynamics.

Case Study:

In proteomic studies, researchers have employed this compound to create fluorescently labeled proteins that allow for real-time tracking of protein interactions within cells. This application is crucial for understanding cellular processes and disease mechanisms .

作用機序

The mechanism of action of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are often used to modify the structure and properties of target molecules .

類似化合物との比較

Similar Compounds

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride: Similar structure but lacks the methyl group at the 3-position.

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 6-position instead of the 5-position.

Uniqueness

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form. The presence of the methyl group at the 3-position and the sulfonyl chloride group at the 5-position provides distinct chemical properties compared to its analogs .

生物活性

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride (CAS Number: 78633-42-8) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic effects, supported by relevant case studies and research findings.

- Molecular Formula: C8H6ClNO4S

- Molecular Weight: 247.66 g/mol

- Structure: The compound features a benzoxazole ring structure with a sulfonyl chloride functional group, which is critical for its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. In particular, various derivatives have been tested against Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Methyl-2-oxo-benzoxazole | Staphylococcus aureus | 12.5 µg/mL |

| 3-Methyl-2-oxo-benzoxazole | Escherichia coli | 25 µg/mL |

Studies show that modifications to the benzoxazole structure can enhance antimicrobial efficacy, suggesting that this compound may also possess similar properties .

2. Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. In vitro tests have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 25.72 ± 3.95 | |

| A549 (Lung Cancer) | 45.2 ± 13.0 | |

| HepG2 (Liver Cancer) | 30.0 ± 5.0 |

The compound's mechanism often involves inducing apoptosis in cancer cells and inhibiting key signaling pathways associated with tumor growth .

3. Cytotoxic Effects

Cytotoxicity assays have shown that certain derivatives of benzoxazole can selectively induce cell death in malignant cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.

Case Studies

A notable study investigated the effects of a related benzoxazole compound on tumor-bearing mice. The results indicated a significant reduction in tumor size when treated with the compound over a specified period . Another study highlighted the cytotoxic effects of various benzoxazole derivatives on human cancer cell lines, demonstrating their potential as therapeutic agents .

Q & A

Q. What are the established synthetic pathways for 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride, and what are the critical parameters affecting reaction efficiency?

- Methodological Answer : Synthesis typically involves benzoxazole ring formation followed by sulfonation/chlorination . For benzoxazole core construction, refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids under acidic conditions (e.g., polyphosphoric acid) is effective, as demonstrated in analogous benzoxazole carboxylate syntheses . Subsequent sulfonation may employ chlorosulfonic acid, while chlorination often uses PCl₅ in anhydrous dichloroethane (80°C, 6 hours), achieving >85% conversion . Critical parameters include:

- Temperature control : Maintain 55–80°C during chlorination to avoid side reactions.

- Stoichiometry : Use 1.2–1.5 equivalents of PCl₅ to ensure complete conversion.

- Moisture exclusion : Karl Fischer titration (<50 ppm H₂O) and argon atmosphere protocols prevent hydrolysis .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound in research settings?

- Methodological Answer :

- Structural elucidation :

- ¹H/¹³C NMR : Aromatic protons adjacent to sulfonyl chloride show deshielding (δ 7.5–8.5 ppm); sulfonyl carbon resonates at δ 120–125 ppm in ¹³C NMR .

- FTIR : Confirm S=O stretches at ~1370 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric).

- Purity assessment :

- HPLC-UV : Use C18 columns with 70:30 acetonitrile/water mobile phase; monitor at 254 nm for >98% purity .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 259.98 for C₈H₆ClNO₃S) .

Advanced Research Questions

Q. How can researchers mechanistically investigate the ring-closure step during benzoxazole formation?

- Methodological Answer :

- Kinetic isotope effects (KIEs) : Introduce deuterium at the hydroxyl group of methyl-3-amino-4-hydroxybenzoate; monitor isotopic scrambling via ²H NMR to identify rate-determining steps .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map the energy profile of cyclization, focusing on nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon .

- In situ monitoring : Use rapid-quench NMR at -40°C to trap intermediates or time-resolved FTIR to track carbonyl consumption (1700–1750 cm⁻¹) .

Q. What experimental approaches resolve discrepancies in reported reaction yields during sulfonyl chloride group introduction?

- Methodological Answer :

- Design of Experiments (DoE) : Apply response surface methodology to optimize variables:

- Chlorination agents : Compare PCl₅ (higher yields, 85%) vs. SOCl₂ (72%) under identical conditions .

- Solvent polarity : Neat PCl₅ vs. dichloromethane/PCl₅ mixtures.

- Microreactor screening : Conduct parallel trials (0.5–5 mL scale) with online LC-MS to rapidly identify optimal conditions (e.g., 80°C, 6h for PCl₅) .

- Moisture quantification : Implement Karl Fischer titration for reagents and solvents to address yield variability caused by hydrolysis .

Q. How can computational tools predict the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions between the sulfonyl chloride and nucleophiles (e.g., amines), focusing on electrostatic potential maps of the sulfur center .

- Transition state analysis : Calculate activation energies for SN2 mechanisms at the sulfur atom using Gaussian 09 (MP2/cc-pVTZ level) .

- Solvent effects : Simulate reaction trajectories in polar aprotic solvents (e.g., DMF) via molecular dynamics (MD) to assess solvation influences .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported spectroscopic data for sulfonyl chloride derivatives?

- Methodological Answer :

- Standardized protocols : Adopt IUPAC-recommended NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent, TMS internal standard) .

- Cross-lab validation : Share samples with independent labs for replicate ¹H NMR and HRMS analyses; compare δ values and m/z tolerances (±5 ppm) .

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction, particularly for confirming regiochemistry of substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。